Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
Description
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate (CAS: 1209736-28-6) is a heterocyclic compound with the molecular formula C₆H₃N₄NaO₂ and a molecular weight of 186.10 g/mol . It belongs to the 1,2,4-triazolo[1,5-a]pyrimidine family, a class of nitrogen-rich bicyclic structures known for their diverse pharmacological activities.
Properties
IUPAC Name |
sodium;[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2.Na/c11-5(12)4-1-2-7-6-8-3-9-10(4)6;/h1-3H,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNFZIZGMJEDEU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N4NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches to thetriazolo[1,5-a]pyrimidine Core
The core triazolo[1,5-a]pyrimidine scaffold is typically synthesized via condensation reactions involving aminotriazoles and β-dicarbonyl compounds or their derivatives. Two main synthetic routes are commonly employed:
One-step condensation of 3,5-diamino-1,2,4-triazole with β-diketones or α,β-unsaturated ketones
This method provides regioselective access to 7-substituted triazolo[1,5-a]pyrimidines with good yields. For example, reactions of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones afford 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino derivatives, respectively.Three-component one-pot condensation involving aminotriazole, aldehydes, and active methylene compounds
This ecofriendly method uses catalysts such as 4,4'-trimethylenedipiperidine to facilitate the reaction under mild conditions, often in aqueous or mixed solvent systems. The reaction proceeds via Knoevenagel condensation followed by cyclization to form the triazolopyrimidine ring.
The introduction of the carboxylate group at the 7-position is achieved by using β-ketoesters or cyanoacetate derivatives as starting materials or intermediates:
Use of ethyl 5-amino-1,2,4-triazole-3-carboxylate as a precursor
This ester derivative undergoes cyclization with appropriate aldehydes and active methylene compounds to yield ethyl 7-carboxylate-substituted triazolo[1,5-a]pyrimidines. Subsequent hydrolysis and neutralization afford the sodium carboxylate salt.Catalytic one-pot synthesis with Knoevenagel intermediates
The reaction mechanism involves activation of ethyl cyanoacetate and aldehydes by the catalyst, forming Knoevenagel intermediates that react with 3-amino-1,2,4-triazole to yield carboxylate-containing triazolopyrimidines.
Conversion to Sodium Salt
The free carboxylic acid form of the triazolopyrimidine is converted to its sodium salt by neutralization with sodium hydroxide or sodium acetate under controlled conditions. This step is typically performed after the cyclization and isolation of the carboxylate-containing compound.
Detailed Procedure Example Using 4,4'-Trimethylenedipiperidine Catalyst
A representative preparation of ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate involves:
- Mixing ethyl cyanoacetate, 4-chlorobenzaldehyde, and 3-amino-1,2,4-triazole in a 1:1 water-ethanol solvent mixture.
- Adding 4,4'-trimethylenedipiperidine as a catalyst.
- Stirring the mixture at room temperature or mild heating until completion.
- Isolation of the product by filtration or crystallization.
- Hydrolysis and neutralization to obtain the sodium salt form.
Comparative Table of Preparation Methods
Research Findings and Notes
- The regioselectivity and yield depend significantly on the nature of the starting materials and reaction conditions. For instance, the use of ethyl 5-amino-1,2,4-triazole-3-carboxylate leads to somewhat decreased regioselectivity compared to simpler aminotriazoles.
- The use of 4,4'-trimethylenedipiperidine as a catalyst offers a practical, safe, and environmentally friendly alternative to traditional Lewis acid catalysts, avoiding toxic solvents and complicated work-ups.
- Alternative solvent-free thermal condensation methods have also been reported for related triazole derivatives, which may be adapted for sodium triazolopyrimidine carboxylates with optimization.
- Amidation and further functionalization of the carboxylate group have been explored for related triazolopyrimidine derivatives, indicating the versatility of the prepared sodium salt intermediate.
Chemical Reactions Analysis
Types of Reactions
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the triazole and pyrimidine rings, which provide multiple reactive sites .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects . For example, it can inhibit the NF-kB inflammatory pathway, which is involved in the regulation of immune responses . Additionally, it may interact with other molecular targets, such as ATF4 and PPAR-γ, to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate with structurally analogous compounds, focusing on molecular features, synthesis, and biological activities.
Table 1: Structural and Functional Comparison
Key Comparison Points
Structural Modifications and Solubility: The sodium carboxylate group in the target compound confers high water solubility, unlike ethyl ester derivatives (e.g., C₈H₉N₄O₂), which are more lipophilic and serve as synthetic intermediates . Substituents like difluoromethyl (CF₂H) or nitro (NO₂) groups alter electronic properties and bioavailability. For example, the 2-furyl-6-nitro derivative exhibits receptor-binding activity due to its electron-withdrawing groups .
Synthetic Routes :
- Sodium salts are often synthesized via hydrolysis of ethyl esters followed by neutralization with NaOH .
- Vorbrüggen glycosylation (using TMSOTf catalyst) is common for introducing sugar moieties in antiviral nucleoside analogues .
- Methyl and dimethyl derivatives are synthesized via alkylation or cyclocondensation in refluxing phosphorus oxychloride .
Biological Activities: Antiviral/Antitumor: Ethyl esters with acyclic side chains (e.g., 3a-i and 4a-f in ) are precursors to nucleoside analogues targeting herpes simplex virus . Receptor Modulation: The 2-furyl-6-nitro sodium salt acts as an A2a adenosine receptor effector, while CB2 agonists (e.g., ) are explored for inflammatory diseases . Electrochemical Properties: Triazolopyrimidinones (e.g., S1-TP in ) show redox activity relevant to drug metabolism studies .
Applications :
Biological Activity
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to the triazolopyrimidine class of compounds. The synthesis typically involves multi-step reactions starting from simpler precursors, often employing methods such as microwave-assisted synthesis or conventional heating. The molecular structure is characterized by a triazole ring fused to a pyrimidine moiety, which is crucial for its biological activity.
1. Calcium Channel Blocking Activity
Research has demonstrated that derivatives of triazolo[1,5-a]pyrimidine exhibit calcium channel blocking activity. In a study evaluating various synthesized compounds, this compound showed dose-dependent inhibition of KCl-induced contractions in isolated smooth muscle tissues. The highest observed inhibition was comparable to that of nifedipine, a well-known calcium channel blocker .
| Compound | Concentration (M) | Inhibition (%) |
|---|---|---|
| This compound | 100 | |
| Nifedipine | 100 |
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies indicated that it significantly inhibits COX-2 enzyme activity in vitro, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests potential utility in treating inflammatory conditions .
| Compound | IC50 (μmol) |
|---|---|
| This compound | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
3. Neuroprotective Activity
Recent investigations have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro studies using human microglial cells showed that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the triazole and pyrimidine rings. For example:
- Electron-donating groups on the pyrimidine enhance anti-inflammatory activity.
- Hydrophobic substitutions improve binding affinity to target proteins involved in inflammatory pathways.
Case Study 1: Anti-cancer Activity
In a study focused on cancer therapeutics, sodium [1,2,4]triazolo[1,5-a]pyrimidine derivatives were evaluated for their ability to inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme implicated in DNA repair mechanisms in cancer cells. Certain derivatives exhibited significant TDP2 inhibition with IC50 values below 50 μM and showed promising cell permeability without notable cytotoxicity .
Case Study 2: Influenza Virus Inhibition
Another notable application is its role in antiviral activity against the influenza virus. Compounds derived from sodium [1,2,4]triazolo[1,5-a]pyrimidine were found to disrupt essential protein-protein interactions necessary for viral replication. Molecular docking studies provided insights into the binding mechanisms within viral proteins .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate and its derivatives?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted pyrimidine precursors with triazole derivatives. For example, ethyl esters (e.g., ethyl 5-amino-7-aryl derivatives) are synthesized using catalysts like TMDP (tetramethyldiamidophosphoric acid) in ethanol/water (1:1 v/v), followed by saponification to the sodium carboxylate . Reaction monitoring via TLC and purification via silica gel chromatography are critical for isolating intermediates.
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Characterization relies on multi-spectral analysis:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.8–7.3 ppm for triazole-pyrimidine cores) and confirms substitution patterns .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 378.2 for N-cyclohexyl derivatives) .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., triclinic P1 space group with a = 7.5884 Å, α = 70.655°) .
Q. What solvent systems and catalysts are optimal for synthesizing triazolo-pyrimidine derivatives?
- Methodological Answer : Polar aprotic solvents (DMF, ethanol) with Brønsted acid catalysts (e.g., TMDP) enhance cyclization efficiency. For example, TMDP in ethanol/water (1:1 v/v) achieves >85% yield for ethyl 5-amino-7-aryl derivatives . Microwave-assisted synthesis can reduce reaction times for thermally sensitive intermediates.
Advanced Research Questions
Q. How can conflicting NMR data for triazolo-pyrimidine derivatives be resolved during structural elucidation?
- Methodological Answer : Ambiguities in proton assignments (e.g., overlapping signals in δ 1.2–2.4 ppm for alkyl chains) require advanced techniques:
- 2D NMR (COSY, HSQC) : Correlates adjacent protons and carbon environments .
- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange in flexible substituents.
- Crystallographic validation : Cross-references NMR assignments with X-ray-derived bond lengths and angles .
Q. What strategies mitigate decomposition of the sodium carboxylate group under acidic or thermal conditions?
- Methodological Answer : Stabilization methods include:
- pH-controlled environments : Maintain neutral to slightly alkaline conditions (pH 7–9) to prevent protonation of the carboxylate.
- Lyophilization : Freeze-drying preserves hygroscopic sodium salts.
- Protective groups : Use tert-butyl esters during synthesis, followed by selective deprotection .
Q. How do electronic effects of substituents influence the reactivity of the triazolo-pyrimidine core?
- Methodological Answer : Computational studies (DFT, QSPR) reveal:
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 2 increase electrophilicity, enabling nucleophilic substitutions .
- Steric hindrance from bulky aryl groups (e.g., 4-chlorophenyl) at position 7 slows hydrolysis of the carboxylate .
- Hammett plots correlate σ values of substituents with reaction rates for predictive modeling .
Q. What are the challenges in scaling up triazolo-pyrimidine synthesis while maintaining regioselectivity?
- Methodological Answer : Key considerations include:
- Catalyst loading optimization : Reduce TMDP to <5 mol% to minimize side reactions in large batches .
- Flow chemistry : Continuous reactors improve heat dissipation and mixing for exothermic cyclizations.
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Screens binding affinity to target receptors (e.g., CB2 cannabinoid receptors) using AutoDock Vina .
- QSAR models : Train datasets on substituent effects (e.g., logP, polar surface area) to predict bioavailability .
- ADMET profiling : Simulates absorption, metabolism, and toxicity using tools like SwissADME .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
